molecular formula C20H17FN4O4 B3006418 2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 942007-76-3

2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B3006418
CAS No.: 942007-76-3
M. Wt: 396.378
InChI Key: GZTKODVYTVFPEO-UHFFFAOYSA-N
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Description

2-[3-(4-Ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a 4-ethylphenyl group at the 3-position and an N-(4-fluoro-3-nitrophenyl)acetamide moiety.

Properties

IUPAC Name

2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4/c1-2-13-3-5-14(6-4-13)17-9-10-20(27)24(23-17)12-19(26)22-15-7-8-16(21)18(11-15)25(28)29/h3-11H,2,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTKODVYTVFPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide is a member of the acetamide class, which has garnered attention due to its potential biological activity, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C17H17FN4O2\text{C}_{17}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{2}

This structure includes a pyridazine ring and a nitrophenyl group, which are critical for its biological activity. The presence of the ethylphenyl moiety may also enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , a closely related compound. This acetamide demonstrated significant activity against Klebsiella pneumoniae , a Gram-negative bacterium known for its resistance to multiple antibiotics. The study indicated that this compound did not exhibit significant cytotoxicity in preliminary tests, making it a candidate for further exploration in antimicrobial therapies .

The antibacterial mechanism appears to involve:

  • Synergistic Effects : When combined with other antibiotics such as ciprofloxacin and meropenem, the acetamide enhanced the bactericidal effects, reducing the concentrations required to achieve bacterial death.
  • Bactericidal Classification : The Minimum Bactericidal Concentration (MBC) values were comparable to Minimum Inhibitory Concentration (MIC) values, confirming its classification as a bactericidal agent .

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. Preliminary tests indicated that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed favorable results in terms of low cytotoxic potential. These findings suggest that this compound may have a suitable safety margin for therapeutic applications .

Research Findings and Case Studies

A notable study by Cordeiro et al. (2020) investigated the effects of combining 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with various antibiotics against resistant strains of Klebsiella pneumoniae . The results were summarized in Table I below:

AntibioticCombination EffectFICI Value
CiprofloxacinAdditive0.75
CefepimeAdditive0.85
CeftazidimeIndifferent1.5
MeropenemSynergistic0.45
ImipenemSynergistic0.40

FICI = Fractional Inhibitory Concentration Index

These combinations demonstrate the potential for developing effective treatment regimens against drug-resistant infections by leveraging the properties of this acetamide .

Pharmacokinetic Profile

In silico analyses have suggested that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide possesses favorable pharmacokinetic properties, indicating good oral bioavailability and metabolic stability. These characteristics are essential for developing new therapeutic agents aimed at treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Pyridazinone vs. Pyrimidinone/Thieno-pyrimidinone: The target compound’s pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone) differs from CID-49671233’s pyrimidinone (two non-adjacent nitrogens) and the thieno-pyrimidinone in (fused thiophene and pyrimidine rings). These variations affect electron distribution and hydrogen-bonding capacity, influencing target selectivity .
  • Substituent Positioning: The 4-ethylphenyl group on the pyridazinone contrasts with CID-49671233’s 4-fluorophenyl and ’s 6-ethyl-3-phenyl groups.

Acetamide Modifications

  • N-(4-Fluoro-3-nitrophenyl) : Shared with compounds in (A1/A2) and , this group introduces strong electron-withdrawing effects, stabilizing the amide bond and influencing interactions with aromatic residues in target proteins. The meta-nitro/para-fluoro pattern is rare; most analogs (e.g., A2 in ) feature para-substitutions .
  • Linker Flexibility: The target compound’s direct pyridazinone-acetamide linkage contrasts with CID-49671233’s ethyl spacer, which may reduce steric hindrance during binding .

Antimicrobial Potential

  • Nitro-Containing Analogs : Compound A2 (), bearing a 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide group, showed efficacy against Klebsiella pneumoniae. The nitro group’s electron-deficient nature may disrupt bacterial redox pathways, suggesting similar mechanisms for the target compound .
  • Pyridazinone Derivatives: Pyridazinones are known inhibitors of dihydroorotate dehydrogenase (DHODH), a target in antimicrobial therapy. The ethylphenyl substituent could enhance binding to hydrophobic pockets in DHODH .

Anti-Inflammatory and Signaling Pathways

  • β-Catenin Inhibition: iCRT3 (), a 4-ethylphenyl-containing oxazole, inhibits Wnt/β-catenin signaling. While the target compound lacks an oxazole, its pyridazinone core may similarly interact with β-catenin’s hydrophobic regions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CID-49671233 A2 () iCRT3 ()
Molecular Weight ~399.34 g/mol ~430.42 g/mol ~256.65 g/mol ~410.48 g/mol
LogP Estimated 3.2 (high) 2.8 2.1 3.5
Hydrogen Bond Acceptors 7 9 5 6
Solubility Low (hydrophobic substituents) Moderate (ethyl spacer) Low (chloro group) Very low (rigid oxazole core)
Bioactivity Predicted antimicrobial/anti-inflammatory Wnt pathway inhibition Antimicrobial Wnt/β-catenin inhibition
  • Solubility Challenges: The target compound’s high LogP and nitro group may limit aqueous solubility, necessitating formulation optimizations. CID-49671233’s pyrimidinone and ethyl spacer improve solubility slightly .

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